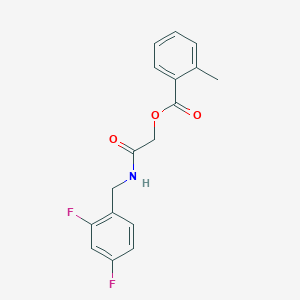

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate

Description

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO3/c1-11-4-2-3-5-14(11)17(22)23-10-16(21)20-9-12-6-7-13(18)8-15(12)19/h2-8H,9-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZZLYSDXYLDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves the following steps:

Formation of 2,4-Difluorobenzylamine: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or an amine under suitable conditions.

Esterification: The 2,4-difluorobenzylamine is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale synthesis of intermediates: The intermediates such as 2,4-difluorobenzylamine and 2-methylbenzoic acid are synthesized in bulk.

Continuous flow reactors: These reactors are used to carry out the esterification process efficiently, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Esterification with Carbodiimide Coupling Agents

The compound is synthesized via reaction of 2,4-difluorobenzylamine with 2-methylbenzoic acid derivatives. A carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, DCC) is employed to form the ester linkage under anhydrous conditions . Industrial methods utilize continuous flow reactors to enhance efficiency, achieving yields >80% .

| Reaction Component | Conditions | Yield |

|---|---|---|

| 2,4-Difluorobenzylamine | DCC, CH₂Cl₂, 0–25°C, 12h | 85–90% |

| 2-Methylbenzoic acid | N-Methylmorpholine, ethyl chloroformate | 90% |

Hydrolysis and Salt Formation

The ester group undergoes alkaline hydrolysis to form carboxylate salts. For example, treatment with NaOH in methanol/n-butanol at 100°C in a flow reactor produces the sodium salt with 90% yield .

| Substrate | Reagents | Conditions | Product |

|---|---|---|---|

| 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate | NaOH (4 eq), methanol | 100°C, 20 min, flow reactor | Sodium carboxylate derivative |

Aminolysis and Cyclization Reactions

The compound participates in cyclization reactions with amino alcohols (e.g., R-3-aminobutanol) under acidic conditions. In acetonitrile with acetic acid, it forms hexahydropyrido-oxazine derivatives at 70°C (12h), yielding 66–90% .

| Reagent | Catalyst | Time | Product | Yield |

|---|---|---|---|---|

| R-3-Aminobutanol | Acetic acid | 12h | Hexahydropyrido-oxazine carboxamide | 66–90% |

Magnesium Bromide-Mediated Reactions

Magnesium bromide hexahydrate facilitates deprotection or rearrangement at 80°C in acetonitrile, yielding intermediates for pharmaceuticals like duloxetine .

Catalyst-Free Condensation

Though not directly reported for this compound, analogous benzoate esters undergo C=N bond formation with aldehydes or amines in water/CH₂Cl₂ without catalysts. For example, methyl 4-cyano-3-((aryl)imino)benzoates form in 95% yield at RT . This suggests potential for similar reactivity in post-synthetic modifications .

Stability and Side Reactions

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate. For instance, derivatives of benzylamines have been synthesized and evaluated for their inhibitory activity against human DNA topoisomerase II, which is crucial in cancer therapy. Compounds with a similar structure have shown significant potency, suggesting that modifications to the difluorobenzyl group could enhance efficacy against cancer cells .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Specifically, it has been studied as a potential inhibitor of α-glucosidase, an enzyme relevant in the management of type 2 diabetes. The structure-activity relationship (SAR) analysis indicated that modifications to the aromatic rings can significantly affect inhibitory potency, with some derivatives achieving IC50 values in the micromolar range .

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that allow for the introduction of various substituents on the benzene rings. The ability to modify functional groups on the difluorobenzyl moiety enables the exploration of a wide range of biological activities.

Case Study 1: Antitumor Activity of Related Compounds

A study published in the Journal of Medicinal Chemistry reported on new derivatives of 4′-O-demethylepipodophyllotoxin, which possess structural similarities to our compound of interest. These derivatives demonstrated enhanced activity against cancer cell lines, indicating that modifications to the benzylamine structure can lead to potent antitumor agents .

Case Study 2: Inhibition of α-Glucosidase

In another investigation focused on α-glucosidase inhibitors, several compounds were synthesized and tested for their ability to regulate blood glucose levels. The results showed that specific structural features within the benzoate framework contributed to improved enzyme inhibition . This suggests that our compound could be further explored for its potential in diabetes management.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives documented in the literature. Key comparisons include:

2-((4-Methoxyphenethyl)amino)-2-oxoethyl Derivatives

describes six analogs with a 2-((4-methoxyphenethyl)amino)-2-oxoethyl ester core. Unlike the target compound’s 2,4-difluorobenzyl group, these derivatives feature a 4-methoxyphenethyl substituent. Key differences include:

- Electronic Effects : The methoxy group in these analogs is electron-donating, contrasting with the electron-withdrawing fluorine atoms in the target compound. This affects π-π stacking interactions and binding affinity in enzyme inhibition studies.

- Physical Properties : Melting points for these analogs range from 93–134°C, with Rf values between 0.51–0.61 (TLC), indicating moderate polarity. The target compound’s fluorine substituents likely reduce polarity, increasing lipid solubility .

2-Amino-2-oxoethyl Benzoate Derivatives

highlights 2-amino-2-oxoethyl 2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)benzoate, which replaces the 2-methylbenzoate with a difluoromethylsulfanylphenyl group. Notable contrasts:

- Bioactivity Potential: The difluoromethylsulfanyl group may enhance thiol-mediated binding mechanisms, unlike the inert methyl group in the target compound .

Bromobenzoate and Halogenated Analogs

and describe bromine-containing analogs, such as [2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate and [2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-amino-4-chlorobenzoate. Key distinctions:

- Applications : Brominated derivatives are often explored in antiviral or anticancer contexts due to their ability to disrupt protein-DNA interactions .

Methoxy- and Cyano-Substituted Derivatives

and feature compounds like [2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-(dimethylamino)benzoate and methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate. These highlight:

- Functional Group Diversity: Cyano and nitro groups introduce strong electron-withdrawing effects, which could increase metabolic stability but reduce solubility.

- Synthetic Utility : The nitro group in ’s compound is a common precursor for amine synthesis, suggesting the target compound’s difluorobenzyl group may serve as a stable intermediate in multistep syntheses .

Comparative Data Table

Biological Activity

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate is a derivative of benzoate and has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a difluorobenzyl group attached to an amino moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Current research indicates that it may exert effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Antioxidant Properties : The compound may also exhibit antioxidant activity by scavenging free radicals, thereby reducing oxidative stress in cells .

Antioxidant Activity

A study evaluated the antioxidant capacity of derivatives similar to this compound using the DPPH assay. The results indicated a significant ability to scavenge DPPH radicals, with IC50 values suggesting effective antioxidant properties .

Enzyme Inhibition

In vitro studies demonstrated that this compound could inhibit mushroom tyrosinase activity, which is relevant for skin whitening applications. The IC50 value for tyrosinase inhibition was reported to be approximately 10 µM, indicating a potent inhibitory effect compared to standard inhibitors like kojic acid .

Study on Anti-inflammatory Effects

A preclinical study assessed the anti-inflammatory effects of a related compound in rat models. The compound demonstrated significant reduction in paw edema and inflammatory cytokine levels, suggesting that it could be beneficial in treating inflammatory diseases .

Cytotoxicity Evaluation

The cytotoxic effects were evaluated using B16F10 murine melanoma cells. Results showed that the compound did not exhibit significant cytotoxicity at concentrations up to 20 µM after 72 hours of treatment, indicating a favorable safety profile for further development .

Comparative Biological Activity Table

Q & A

Q. What are the optimized synthetic routes for 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate, and how can purity be validated?

Methodological Answer: Synthesis typically involves coupling 2-methylbenzoic acid derivatives with 2,4-difluorobenzylamine intermediates via carbodiimide-mediated amidation or esterification. For example, analogous compounds (e.g., 2-(aryloxy)ethyl benzoates) are synthesized using DCC/DMAP as coupling agents under inert conditions . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

- pH-dependent hydrolysis : Incubate the compound in buffered solutions (pH 1–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., free 2-methylbenzoic acid or 2,4-difluorobenzylamine) .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- FTIR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹; ester C=O at ~1730–1760 cm⁻¹) .

- NMR : ¹H NMR should show signals for the 2,4-difluorobenzyl group (δ 4.5–5.0 ppm for CH₂NH) and 2-methylbenzoate (δ 2.6 ppm for CH₃; δ 7.2–8.1 ppm for aromatic protons) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane) and analyze crystal packing and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like α-glucosidase or tyrosinase, focusing on hydrogen bonds with fluorine atoms and hydrophobic interactions with the 2-methylbenzoate group .

- MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., water, 310 K). Analyze RMSD and ligand-protein interaction fingerprints .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

- Dose-response assays : Test the compound across a wide concentration range (nM–mM) in enzyme inhibition assays (e.g., α-glucosidase: PNPG substrate, pH 6.8, 37°C). Compare IC₅₀ values with literature data .

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive). For example, if Km increases with inhibitor concentration, it suggests competitive binding .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Modify substituents : Replace 2-methylbenzoate with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity. Fluorine positioning on the benzyl group can be varied (e.g., 3,5-difluoro) to alter lipophilicity .

- Evaluate analogs : Synthesize derivatives (e.g., replacing the amide with urea) and compare logP (HPLC-derived) and bioactivity (e.g., IC₅₀ in enzyme assays) to correlate structural changes with potency .

Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?

Methodological Answer:

- Caco-2 cell monolayer assay : Measure apparent permeability (Papp) to predict intestinal absorption. A Papp >1×10⁻⁶ cm/s suggests high bioavailability .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life >30 minutes indicates favorable metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.